3-(3-Methoxyphenyl)-1-benzofuran-5-ol 3-(3-Methoxyphenyl)-1-benzofuran-5-ol
Brand Name: Vulcanchem
CAS No.: 1573547-60-0
VCID: VC4352972
InChI: InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3
SMILES: COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O
Molecular Formula: C15H12O3
Molecular Weight: 240.258

3-(3-Methoxyphenyl)-1-benzofuran-5-ol

CAS No.: 1573547-60-0

Cat. No.: VC4352972

Molecular Formula: C15H12O3

Molecular Weight: 240.258

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-1-benzofuran-5-ol - 1573547-60-0

Specification

CAS No. 1573547-60-0
Molecular Formula C15H12O3
Molecular Weight 240.258
IUPAC Name 3-(3-methoxyphenyl)-1-benzofuran-5-ol
Standard InChI InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3
Standard InChI Key UUUCHCBUPKEECS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-methoxyphenyl)-1-benzofuran-5-ol, reflects its benzofuran backbone fused with a 3-methoxyphenyl group at position 3 and a hydroxyl group at position 5. The planar benzofuran system consists of a benzene ring fused to a furan heterocycle, while the methoxy (-OCH3_3) and hydroxyl (-OH) groups introduce polar substituents that influence solubility and reactivity.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC15H12O3\text{C}_{15}\text{H}_{12}\text{O}_{3}
Molecular Weight240.258 g/mol
IUPAC Name3-(3-methoxyphenyl)-1-benzofuran-5-ol
SMILESCOC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O
Topological Polar Surface Area46.5 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (furanyl oxygen, methoxy, hydroxyl)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation. The 1H^1\text{H}-NMR spectrum reveals distinct proton environments:

  • Aromatic protons: Resonances between δ 6.5–8.0 ppm, with splitting patterns indicating substitution on the benzofuran core.

  • Methoxy group: A singlet at δ ~3.8 ppm integrating for three protons.

  • Hydroxyl proton: A broad peak at δ ~5.5 ppm, exchangeable with D2_2O.

IR spectroscopy identifies functional groups through characteristic absorptions:

  • O-H stretch: Broad band near 3200–3500 cm1^{-1}.

  • C-O-C (furan): Strong absorption at ~1250 cm1^{-1}.

  • Aromatic C=C: Peaks at 1450–1600 cm1^{-1}.

Synthesis and Chemical Reactivity

Synthetic Routes

Benzofuran synthesis often involves transition metal-catalyzed cyclization or coupling reactions. For 3-(3-methoxyphenyl)-1-benzofuran-5-ol, a plausible route involves:

  • Sonogashira Coupling: Reaction of 3-iodo-5-hydroxybenzofuran with 3-methoxyphenylacetylene under palladium catalysis to form the carbon-carbon bond .

  • Cyclization: Acid- or base-mediated closure of intermediate alkynes to form the furan ring .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CouplingPd(PPh3_3)4_4, CuI, NEt3_3, THF65–75%
CyclizationK2_2CO3_3, DMF, 80°C80–85%

Reactivity and Functionalization

The hydroxyl group at position 5 undergoes typical phenol reactions:

  • Esterification: Acetylation with acetic anhydride yields the 5-acetoxy derivative .

  • O-Methylation: Treatment with methyl iodide forms 5-methoxy-3-(3-methoxyphenyl)benzofuran .
    The methoxy group is resistant to nucleophilic substitution but can undergo demethylation under strong acidic conditions (e.g., BBr3_3) to form a catechol derivative .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 280 nm) resolves the compound using a C18 column and acetonitrile-water mobile phase (70:30 v/v). Retention time: ~8.2 minutes.

Material Science Applications

Benzofurans serve as precursors for organic semiconductors due to their planar π-conjugated systems. Electropolymerization of 3-(3-methoxyphenyl)-1-benzofuran-5-ol could yield conductive films with bandgaps of ~2.5 eV, suitable for OLEDs .

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